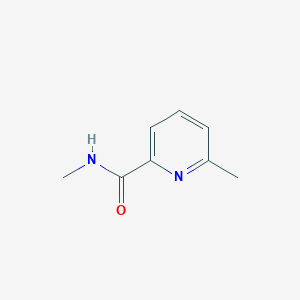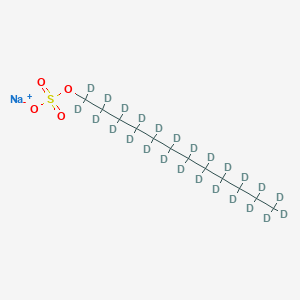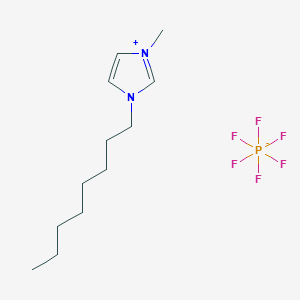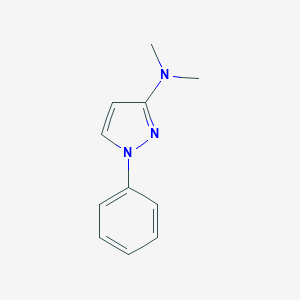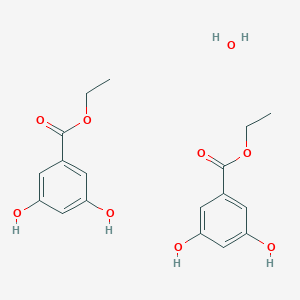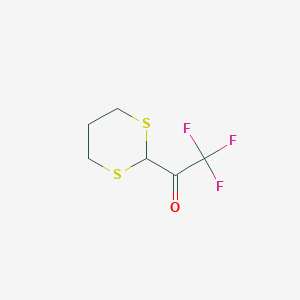
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that has shown great potential in scientific research. It is a highly reactive molecule that can be used for a variety of applications, including in the fields of organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications. It has been shown to be an effective reagent for the synthesis of a variety of organic compounds, including ketones, aldehydes, and esters. It has also been used as a building block for the synthesis of complex natural products, such as alkaloids and terpenes.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is not well understood. However, it is believed to act as a highly reactive electrophile, which can undergo a variety of reactions with nucleophiles. This reactivity makes it an effective reagent for a variety of organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in pharmacological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is its high reactivity, which makes it an effective reagent for a variety of organic synthesis reactions. However, its high reactivity also makes it difficult to handle, as it can react with air and water. Additionally, its limited solubility in common solvents can make it difficult to use in certain reactions.
Orientations Futures
There are several potential future directions for research on 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. One area of interest is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective synthesis. Another area of interest is the development of new applications for this compound, such as in the development of new drugs or materials. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of its reactivity and potential applications.
Méthodes De Synthèse
The synthesis of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through a variety of methods. One common method involves the reaction of 2,2,2-trifluoroethan-1,1-diol with 1,3-dithiane in the presence of a strong acid catalyst. Another method involves the reaction of 1,3-dithiane with trifluoroacetyl chloride in the presence of a base catalyst.
Propriétés
Numéro CAS |
104863-72-1 |
|---|---|
Nom du produit |
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one |
Formule moléculaire |
C6H7F3OS2 |
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H7F3OS2/c7-6(8,9)4(10)5-11-2-1-3-12-5/h5H,1-3H2 |
Clé InChI |
QNGKKOKVGRLLTB-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C(=O)C(F)(F)F |
SMILES canonique |
C1CSC(SC1)C(=O)C(F)(F)F |
Synonymes |
Ethanone, 1-(1,3-dithian-2-yl)-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



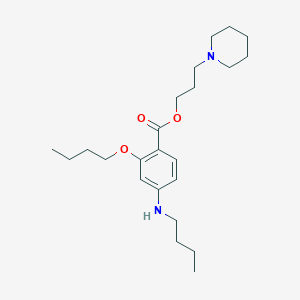
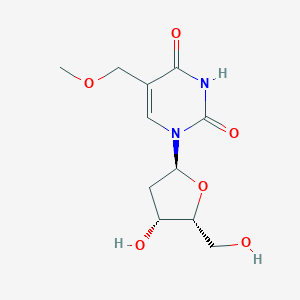
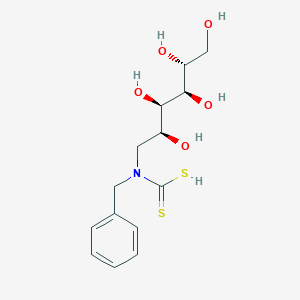
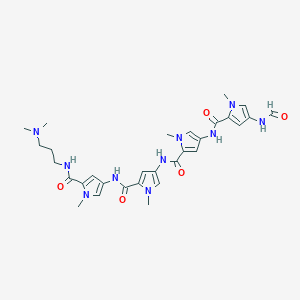
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
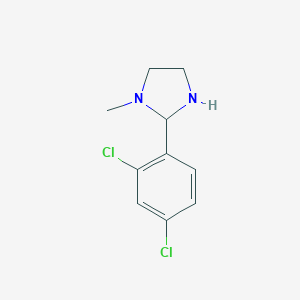
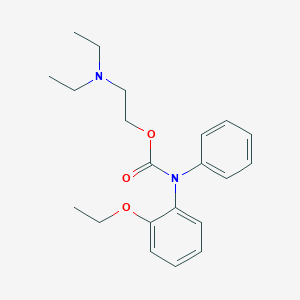
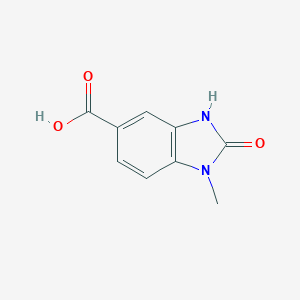
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
